4-Chloro-7,8-dimethylquinazoline

Lipophilicity Drug Design Quinazoline Intermediates

4-Chloro-7,8-dimethylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a chlorine atom at position 4 and methyl substituents at positions 7 and 8. With a molecular weight of 192.64 g/mol and a computed XLogP3 of 3.2, this compound serves as a versatile electrophilic intermediate for nucleophilic aromatic substitution and cross-coupling reactions.

Molecular Formula C10H9ClN2
Molecular Weight 192.65
CAS No. 31928-22-0
Cat. No. B2452403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7,8-dimethylquinazoline
CAS31928-22-0
Molecular FormulaC10H9ClN2
Molecular Weight192.65
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=N2)Cl)C
InChIInChI=1S/C10H9ClN2/c1-6-3-4-8-9(7(6)2)12-5-13-10(8)11/h3-5H,1-2H3
InChIKeyFVBAQPQQUYXQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7,8-dimethylquinazoline (CAS 31928-22-0) – Procurement-Ready Quinazoline Building Block Overview


4-Chloro-7,8-dimethylquinazoline is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a chlorine atom at position 4 and methyl substituents at positions 7 and 8 [1]. With a molecular weight of 192.64 g/mol and a computed XLogP3 of 3.2, this compound serves as a versatile electrophilic intermediate for nucleophilic aromatic substitution and cross-coupling reactions [1][2]. Quinazoline scaffolds are foundational in medicinal chemistry, particularly for kinase inhibitor programs targeting EGFR, VEGFR, and other tyrosine kinases [3]. The 4-chloro substituent provides a reactive handle for introducing diverse amine, alkoxy, or aryl substituents, while the 7,8-dimethyl pattern imparts distinct lipophilicity and steric properties relative to regioisomeric and unsubstituted analogs [1].

Substitution Risks When Procuring 4-Chloro-7,8-dimethylquinazoline – Why Regioisomeric Analogs Introduce Uncertainty


4-Chloroquinazoline derivatives are not interchangeable across methyl-substitution patterns. Even when molecular weight is conserved (e.g., the 6,7-dimethyl regioisomer, also 192.64 g/mol), the position of methyl groups alters the electronic environment of the 4-chloro reaction center and the lipophilic character of downstream products [1]. The 7,8-dimethyl substitution produces an XLogP3 of 3.2, which is 1.3 log units higher than unsubstituted 4-chloroquinazoline (XLogP3 = 1.9) and 0.8 log units higher than the 6,7-dimethoxy analog (XLogP3 = 2.4) [1][2][3]. These differences impact solubility, membrane permeability, and metabolic stability of final derivatives. Moreover, the TPSA of 25.8 Ų for the 7,8-dimethyl compound is substantially lower than the 44.2 Ų of the 6,7-dimethoxy variant, further distinguishing its polarity profile [1][3]. Generic substitution without verifying substitution pattern can therefore lead to divergent PK/PD outcomes in biologically active targets or inconsistent reactivity in synthetic sequences [4].

Quantitative Differentiation Evidence for 4-Chloro-7,8-dimethylquinazoline Relative to Structural Analogs


Enhanced Lipophilicity (ΔXLogP3 = +1.3) vs. Unsubstituted 4-Chloroquinazoline

4-Chloro-7,8-dimethylquinazoline exhibits a computed XLogP3 of 3.2, whereas unsubstituted 4-chloroquinazoline registers an XLogP3 of 1.9, yielding a lipophilicity increase of 1.3 log units [1][2]. Both compounds share a TPSA of 25.8 Ų, indicating that the lipophilicity gain arises specifically from the 7,8-dimethyl substitution without altering polar surface area [1][2]. This difference is calculated by the XLogP3 3.0 algorithm as reported in PubChem.

Lipophilicity Drug Design Quinazoline Intermediates

Reduced Polar Surface Area (TPSA = 25.8 Ų) vs. 4-Chloro-6,7-dimethoxyquinazoline (TPSA = 44.2 Ų)

The topological polar surface area (TPSA) of 4-chloro-7,8-dimethylquinazoline is 25.8 Ų, 18.4 Ų lower than the 44.2 Ų TPSA of 4-chloro-6,7-dimethoxyquinazoline [1][2]. This lower TPSA implies reduced polarity and potentially improved passive transcellular permeability, a widely used predictor of oral bioavailability and blood-brain barrier penetration for CNS-targeted programs [3].

Polar Surface Area Bioavailability Quinazoline Scaffolds

Commercial Purity Advantage (98% specification) vs. Mono-Methyl Regioisomers (typically 95%)

Multiple commercial suppliers list 4-chloro-7,8-dimethylquinazoline at a standard purity of 98% (NLT 98%), verified by HPLC, NMR, and GC batch quality reports . In contrast, the mono-methyl regioisomers 4-chloro-7-methylquinazoline (CAS 90272-83-6) and 4-chloro-8-methylquinazoline (CAS 58421-80-0) are typically available at 95% purity . The 6,7-dimethyl regioisomer (CAS 31867-92-2) is also offered at 95% standard purity .

Purity Benchmarking Procurement Quality Quinazoline Intermediates

Regioisomeric Differentiation from 6,7-Dimethyl Analog for Tailored Downstream Scaffold Design

The target compound (7,8-dimethyl) and its 6,7-dimethyl regioisomer share identical molecular weight (192.64 g/mol), XLogP3 (3.2), and TPSA (25.8 Ų) [1]. However, the 7,8-substitution pattern directs the methyl groups to the benzo-fused ring positions adjacent to the chlorine-bearing pyrimidine ring, whereas the 6,7-pattern places them more distant [2]. This positional difference alters the steric and electronic environment at the 4-chloro reaction center: the 7,8-dimethyl group exerts stronger ortho/para steric hindrance to the C4-Cl, which can modulate nucleophilic aromatic substitution (SNAr) reaction rates in Suzuki or Buchwald-Hartwig coupling sequences [3].

Regioisomer Selectivity Kinase Inhibitor Design Quinazoline SAR

Optimal Procurement Scenarios for 4-Chloro-7,8-dimethylquinazoline – Where Differentiation Translates to Value


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity for Membrane Permeability Tuning

In early-stage kinase inhibitor programs, optimizing LogP to fall within the favorable range (typically 2–5) is critical. The computed XLogP3 of 3.2 for 4-chloro-7,8-dimethylquinazoline occupies a desirable middle ground compared to the 1.9 of unsubstituted 4-chloroquinazoline [1][2]. When synthesizing 4-anilinoquinazoline libraries for EGFR or VEGFR targeting, using the 7,8-dimethyl building block pre-loads lipophilicity onto the core, reducing the need for lipophilic appendages that could drive LogP above 5 and risk poor solubility or hERG binding [3].

CNS-Penetrant Quinazoline Analogs Where Low TPSA Is a Prerequisite

Blood-brain barrier penetration is strongly correlated with TPSA values below 60–70 Ų. The 7,8-dimethyl compound's TPSA of 25.8 Ų is 18.4 Ų lower than the 44.2 Ų of the 6,7-dimethoxy analog, positioning it favorably for CNS-targeted quinazoline programs [1][2]. Researchers pursuing brain-penetrant CLK or DYRK kinase inhibitors should preferentially source the 7,8-dimethyl intermediate to avoid the polarity penalty introduced by methoxy-substituted quinazolines [3].

High-Purity Intermediate Sourcing for Sensitive Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) are sensitive to impurities that can poison catalysts or generate side products. The standard 98% purity specification available for 4-chloro-7,8-dimethylquinazoline, compared to 95% for mono-methyl and 6,7-dimethyl regioisomers, provides a 3-percentage-point purity advantage that reduces catalyst deactivation risk and improves reaction reproducibility in scale-up or parallel synthesis settings .

SAR Exploration of Steric Effects at the Quinazoline 4-Position via Regioisomeric Scaffold Switching

For programs where subtle steric modulation around the 4-chloro reaction center influences kinase isoform selectivity, the 7,8-dimethyl scaffold offers a distinct steric profile due to the adjacency of the methyl groups to the pyrimidine ring. This is structurally complementary to—but not interchangeable with—the 6,7-dimethyl regioisomer, and systematic parallel synthesis using both scaffolds can map SAR vectors that are inaccessible with only one regioisomer [4][5].

Quote Request

Request a Quote for 4-Chloro-7,8-dimethylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.